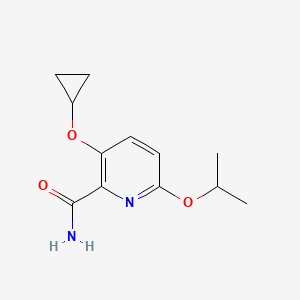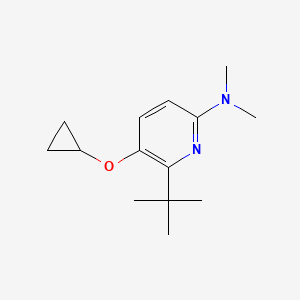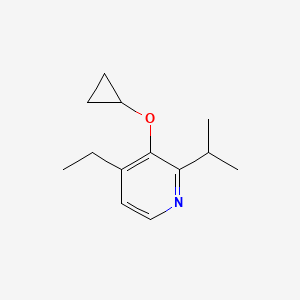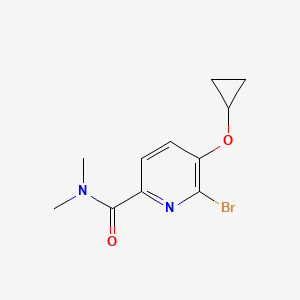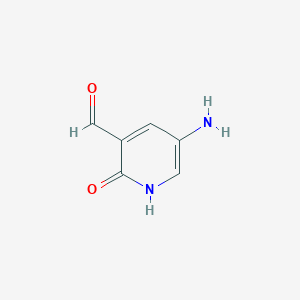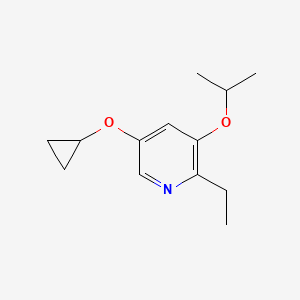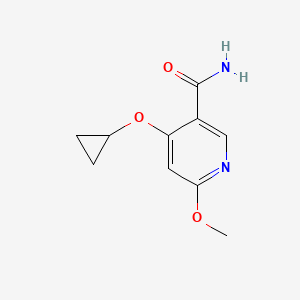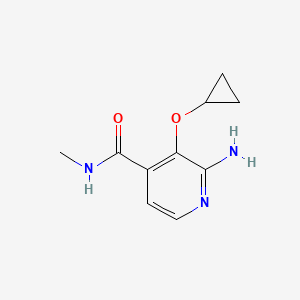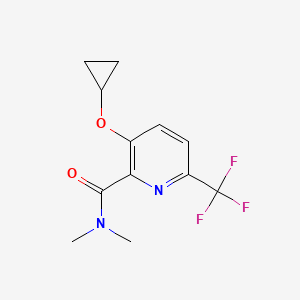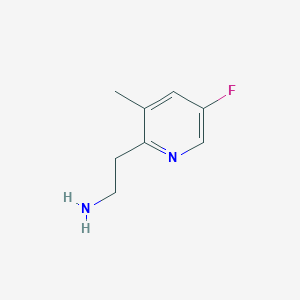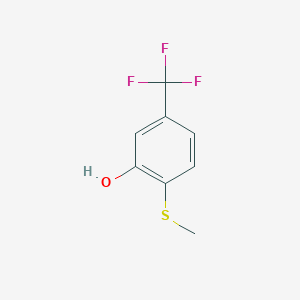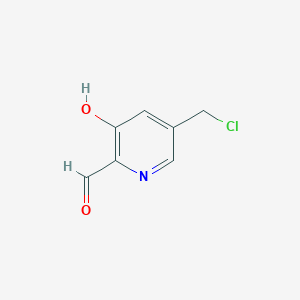
5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 5th position, a hydroxyl group at the 3rd position, and an aldehyde group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the chloromethylation of 3-hydroxypyridine-2-carbaldehyde using chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride . The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-formylpyridine-2-carboxylic acid.
Reduction: Formation of 5-(Chloromethyl)-3-hydroxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)furfural: Similar in structure but contains a furan ring instead of a pyridine ring.
3-Hydroxypyridine-2-carbaldehyde: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
5-(Bromomethyl)-3-hydroxypyridine-2-carbaldehyde: Contains a bromomethyl group instead of a chloromethyl group, which can influence its reactivity and selectivity in chemical reactions
Uniqueness
5-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both a chloromethyl group and a hydroxyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
5-(chloromethyl)-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-2-5-1-7(11)6(4-10)9-3-5/h1,3-4,11H,2H2 |
Clé InChI |
KWCQXWJHMNLZAW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1O)C=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


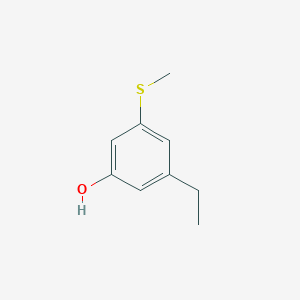
![Ethyl 4-chloroimidazo[5,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B14835241.png)
